[5-Chloro-2-(2-propynyloxy)phenyl]methanol
Description
Contextualization within Aryl Propargyl Ether and Benzylic Alcohol Chemistry
Aryl propargyl ethers are a well-established class of compounds in organic synthesis, recognized for their ability to undergo a variety of transformations. Most notably, they are precursors for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that can lead to the formation of chromenes and other heterocyclic systems. The presence of the terminal alkyne in the propargyl group also opens up possibilities for reactions such as Sonogashira coupling, click chemistry, and various metal-catalyzed additions.
Benzylic alcohols, on the other hand, are compounds where a hydroxyl group is attached to a carbon atom that is directly bonded to an aromatic ring. google.comwikipedia.org This structural feature imparts specific reactivity. For instance, benzylic alcohols can be readily oxidized to the corresponding benzaldehydes or benzoic acids. prepchem.com They can also be converted into benzyl (B1604629) halides or participate in ether and ester formation. prepchem.comresearchgate.net The benzylic position is also susceptible to hydrogenolysis, a reaction often employed for the removal of benzyl protecting groups in multi-step syntheses.
[5-Chloro-2-(2-propynyloxy)phenyl]methanol combines the functionalities of both these classes, suggesting a dual reactivity profile that could be selectively harnessed depending on the reaction conditions.
Significance as a Molecular Scaffold in Synthetic Design and Functional Group Interplay
The true potential of this compound lies in its utility as a molecular scaffold. A scaffold in this context is a core structure upon which a variety of substituents can be introduced to build a library of related compounds. The three distinct functional groups in this molecule offer orthogonal handles for synthetic modification. For instance, the benzylic alcohol could be oxidized, the propargyl group could be engaged in a coupling reaction, and the aryl chloride could participate in a separate cross-coupling reaction.
This multi-functionality allows for a high degree of molecular diversity to be generated from a single starting material. The interplay between the functional groups is also a key consideration. The electronic nature of the chloro and propynyloxy (B15346420) substituents will influence the reactivity of the aromatic ring and the benzylic alcohol. For example, the electron-withdrawing nature of the chlorine atom can affect the pKa of the benzylic alcohol and the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack.
Overview of Key Structural Features: Aryl Chloride, Propargyl Ether, and Benzylic Alcohol Moieties
The key structural features of this compound are the aryl chloride, the propargyl ether, and the benzylic alcohol. Each of these imparts distinct chemical properties and potential for reactivity.
Aryl Chloride: The chlorine atom attached to the benzene (B151609) ring is relatively unreactive compared to other aryl halides but can be activated to participate in cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, typically requiring a palladium or nickel catalyst. The presence of the chloro group also influences the electronic properties of the aromatic ring.
Propargyl Ether: The propargyloxy group (-OCH2C≡CH) is a versatile functional group. The terminal alkyne can undergo a wide range of addition reactions and is a key component in copper-catalyzed azide-alkyne cycloaddition (click chemistry). The ether linkage itself is generally stable but can be cleaved under certain conditions.
Benzylic Alcohol: The hydroxymethyl group (-CH2OH) attached to the benzene ring is a primary benzylic alcohol. orgsyn.org This functionality can be easily oxidized to an aldehyde or a carboxylic acid. prepchem.com It can also be a precursor for the formation of benzyl ethers or esters, which are commonly used as protecting groups in organic synthesis. google.com
The combination of these three functional groups in a single molecule makes this compound a compound of significant interest for the design and synthesis of novel organic molecules.
Interactive Data Tables
Table 1: General Properties of Key Functional Group Classes
| Functional Group Class | General Structure | Typical Reactivity |
| Aryl Propargyl Ethers | Ar-O-CH₂-C≡CH | Claisen Rearrangement, Click Chemistry, Sonogashira Coupling |
| Benzylic Alcohols | Ar-CH₂OH | Oxidation, Etherification, Esterification, Hydrogenolysis |
| Aryl Chlorides | Ar-Cl | Suzuki Coupling, Stille Coupling, Buchwald-Hartwig Amination |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILAKKALACTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 2 Propynyloxy Phenyl Methanol and Analogous Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in [5-Chloro-2-(2-propynyloxy)phenyl]methanol can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons. For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the hydroxyl proton (OH), the propargylic methylene protons (OCH₂), and the acetylenic proton (C≡CH). The aromatic region would typically show complex splitting patterns due to the substitution on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the chloro, hydroxymethyl, and propynyloxy (B15346420) substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Ten distinct signals would be expected for the ten carbon atoms in this compound. The chemical shifts provide insight into the nature of each carbon atom (aromatic, benzylic, propargylic, acetylenic). For instance, the carbon bearing the chlorine atom (C-Cl) and the oxygen of the ether (C-O) will be shifted downfield compared to the other aromatic carbons.
While specific experimental data for this compound is not widely published, expected chemical shift ranges can be predicted based on data from analogous structures and established NMR principles. illinois.edupitt.eduorganicchemistrydata.orgsigmaaldrich.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (H-3, H-4, H-6) | 6.8 - 7.4 | m (multiplet) |
| ¹H | Benzylic (CH₂OH) | ~4.7 | s (singlet) or d (doublet) |
| ¹H | Hydroxyl (OH) | Variable (1.5 - 5.0) | s (singlet, broad) |
| ¹H | Propargylic (OCH₂) | ~4.7 - 4.8 | d (doublet) |
| ¹H | Acetylenic (C≡CH) | ~2.5 | t (triplet) |
| ¹³C | Aromatic (C1-C6) | 115 - 155 | - |
| ¹³C | Benzylic (CH₂OH) | ~60 - 65 | - |
| ¹³C | Propargylic (OCH₂) | ~56 | - |
| ¹³C | Acetylenic (O-CH₂-C≡CH) | ~78 | - |
| ¹³C | Acetylenic (O-CH₂-C≡CH) | ~76 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its alcohol, alkyne, ether, and chloro-aromatic moieties.
Key expected absorption bands include:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the benzylic alcohol, with the broadening resulting from hydrogen bonding. libretexts.org
C≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne. libretexts.orgmasterorganicchemistry.com
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) arise from the stretching of C-H bonds on the benzene ring. vscht.cz
Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching of the methylene groups (CH₂OH and OCH₂). libretexts.org
C≡C Stretch: A weak to medium absorption around 2100-2140 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch. masterorganicchemistry.com
Aromatic C=C Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic ring. libretexts.org
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region are expected for the C-O stretching of the alcohol and the aryl ether.
C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region can often be attributed to the C-Cl bond on the aromatic ring.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Alkyne (≡C-H) | Stretch | ~3300 | Strong, Sharp |
| Aromatic (C-H) | Stretch | 3010 - 3100 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |
| Alkyne (C≡C) | Stretch | 2100 - 2140 | Weak to Medium |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Ether/Alcohol (C-O) | Stretch | 1000 - 1300 | Strong |
| Aryl Halide (C-Cl) | Stretch | 1000 - 1100 | Medium |
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₉ClO₂), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its (M+2)⁺ peak, with an intensity ratio of approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For benzylic alcohols, a common fragmentation pathway involves the loss of a water molecule (H₂O) from the molecular ion. nih.gov Another characteristic fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). youtube.com The fragmentation of benzyl (B1604629) alcohol itself often leads to the formation of a stable hydroxytropylium ion (m/z 107), which can further lose CO to give a fragment at m/z 79. slideshare.netresearchgate.net
For this compound, key expected fragments could arise from:
Loss of the propargyl group (•CH₂C≡CH).
Loss of the hydroxymethyl group (•CH₂OH).
Cleavage of the ether bond.
Formation of a substituted tropylium (B1234903) or benzyl cation.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles. This information would confirm the connectivity established by NMR and reveal the molecule's preferred conformation in the solid state.
Furthermore, crystallographic analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. While a specific crystal structure for this compound is not publicly available, analysis of analogous benzylic alcohol derivatives often reveals extensive hydrogen-bonding networks. nih.govacs.org
Conformational Analysis and Intramolecular Interactions within Benzylic Alcohol Derivatives
One significant interaction that could influence the conformation is an intramolecular hydrogen bond. The hydroxyl proton could potentially form a hydrogen bond with the oxygen atom of the propargyloxy group or with the π-electron cloud of the alkyne (an OH···π interaction). researchgate.netrsc.org Such interactions can lead to the stabilization of specific conformers, which can be investigated through computational modeling and supported by spectroscopic evidence, such as shifts in the O-H stretching frequency in the IR spectrum. researchgate.net The study of related propargyl alcohols and ethers has shown that such weak intramolecular forces play a crucial role in determining their conformational preferences and reactivity. nih.govacs.orgrsc.org
Mechanistic Investigations of Reactions Involving 5 Chloro 2 2 Propynyloxy Phenyl Methanol
Elucidation of Sigmatropic Rearrangement Mechanisms
The propargyl ether moiety in [5-Chloro-2-(2-propynyloxy)phenyl]methanol is primed for sigmatropic rearrangements, most notably the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. Computational and experimental studies on analogous aryl propargyl ethers have provided a deep understanding of the mechanistic nuances of this class of reactions. nsf.govnih.govfigshare.com
Transition State Analysis and Potential Energy Surface Mapping
The Claisen rearrangement of aryl propargyl ethers is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state. quora.comnih.govlibretexts.org Density Functional Theory (DFT) calculations on related systems have been instrumental in mapping the potential energy surface of this transformation. nsf.govnih.govairitilibrary.comresearchgate.net These studies indicate that the reaction is initiated by a researchgate.netresearchgate.net-sigmatropic rearrangement to form an allenic cyclohexadienone intermediate. nsf.govlibretexts.org The transition state for this step is characterized by a chair-like conformation, which is generally favored over a boat-like conformation to minimize steric interactions. organic-chemistry.org
For this compound, the rearrangement would involve the migration of the propargyl group from the ether oxygen to the ortho-position of the phenyl ring. The presence of the chloro and hydroxymethyl substituents on the aromatic ring is expected to influence the energetics of the transition state. The electron-withdrawing nature of the chlorine atom could potentially lower the activation energy for the rearrangement. nsf.gov
Subsequent to the initial sigmatropic shift, the allenic intermediate can undergo further transformations, such as an intramolecular Diels-Alder reaction or tautomerization to restore aromaticity. nsf.gov The specific pathway taken is dependent on the substitution pattern of the aryl ring. nsf.govnih.gov Computational studies have shown that rearrangement to an unsubstituted ortho carbon typically leads to a benzopyran, while rearrangement to a substituted ortho carbon can result in a tricyclic core. nsf.govnih.gov In the case of this compound, the rearrangement would occur at the unsubstituted C6 position, leading to a chromene derivative after subsequent reactions.
Table 1: Calculated Activation Energies for Claisen Rearrangement of Substituted Aryl Propargyl Ethers
| Substituent | Position | Calculated Activation Energy (kcal/mol) | Reference |
| Amino | C3 | 29.1 | nsf.gov |
| Nitro | C3 | 31.7 | nsf.gov |
| Methyl | C2, C6 | Not specified | nsf.gov |
Note: This table presents data from computational studies on analogous systems to illustrate the effect of substituents on the activation energy of the Claisen rearrangement. Specific data for this compound is not available.
Role of Reactive Intermediates in Controlling Reaction Outcomes
The initially formed allenic cyclohexadienone is a key reactive intermediate that dictates the final product distribution. nsf.gov The fate of this intermediate is a branch point in the reaction pathway. It can undergo a rapid tautomerization to yield the ortho-allenyl phenol (B47542), which can then isomerize to a more stable propargyl phenol. Alternatively, it can participate in subsequent pericyclic reactions.
Mechanistic Pathways of Metal-Catalyzed Alkyne Transformations
The terminal alkyne functionality in this compound makes it a versatile substrate for a variety of metal-catalyzed transformations. beilstein-journals.orgkuleuven.bersc.org Gold and palladium catalysts are particularly effective in activating the alkyne for nucleophilic attack and cyclization reactions.
Influence of Catalysts and Ligands on Reaction Chemo- and Stereoselectivity
The choice of metal catalyst and the coordinating ligands are critical in directing the chemo- and stereoselectivity of alkyne transformations. nih.govnih.govrsc.orgrsc.orgrsc.org In gold-catalyzed reactions, the gold(I) center acts as a soft π-acid, activating the alkyne towards nucleophilic attack. beilstein-journals.orgkuleuven.beacs.org This can lead to intramolecular cyclization reactions involving the benzylic alcohol, potentially forming cyclic ethers. The mechanism of these cyclizations often involves the formation of a vinylgold intermediate followed by protodeauration. kuleuven.be
Palladium-catalyzed reactions, such as Sonogashira coupling, would involve the terminal C-H bond of the alkyne. The mechanism of these cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govsemanticscholar.org The nature of the phosphine or N-heterocyclic carbene (NHC) ligands on the palladium center significantly influences the efficiency and selectivity of these reactions by modulating the electron density and steric environment of the metal. rsc.orgnih.gov The chemoselectivity between reactions at the alkyne and potential C-Cl bond activation would also be a key consideration, often controllable by the choice of catalyst and reaction conditions.
Table 2: Common Catalysts and Ligands in Alkyne Transformations
| Catalyst/Ligand | Metal | Typical Reaction | Role of Ligand |
| AuCl, AuCl3, (Ph3P)AuCl | Gold | Cycloisomerization, Hydroalkoxylation | Stabilizes the active gold species |
| Pd(PPh3)4, PdCl2(PPh3)2 | Palladium | Sonogashira coupling, Heck reaction | Influences oxidative addition and reductive elimination steps |
| Buchwald-type phosphines | Palladium | Cross-coupling reactions | Enhance catalytic activity and stability |
| N-Heterocyclic Carbenes (NHCs) | Palladium, Gold | Various C-C and C-X bond formations | Strong σ-donors, form stable metal complexes |
Note: This table provides examples of catalysts and ligands commonly used in the transformation of alkynes and is not exhaustive.
Radical Reaction Mechanisms Associated with Propargyl Ether Transformations
The propargylic position in this compound is susceptible to radical abstraction, initiating a cascade of radical reactions. Photoredox catalysis has emerged as a powerful tool for generating propargyl radicals under mild conditions. nih.gov The mechanism typically involves the single-electron reduction or oxidation of a suitable precursor to generate the propargyl radical. This radical can then engage in various addition and coupling reactions. nih.gov
In the context of this compound, a propargyl radical could be generated and subsequently add to an aldehyde or other radical acceptor. The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts that coordinate to the radical intermediate or the substrate. nih.gov
Kinetic and Thermodynamic Studies of Key Transformation Steps
The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. wikipedia.orglibretexts.orglibretexts.orgyoutube.com In the context of the reactions of this compound, understanding the kinetic and thermodynamic parameters of the key transformation steps is crucial for predicting and controlling the product distribution.
For the Claisen rearrangement, DFT studies on analogous systems have shown that the initial researchgate.netresearchgate.net-sigmatropic shift is often the rate-determining step. nsf.govairitilibrary.comresearchgate.net The reaction is typically under kinetic control at lower temperatures, favoring the product that is formed fastest, while at higher temperatures, thermodynamic control may prevail, leading to the most stable product. nsf.govlibretexts.orglibretexts.org The relative energies of the transition states and intermediates, as mapped on the potential energy surface, determine which product is favored under a given set of conditions. nsf.govresearchgate.net For instance, a thermodynamically less stable product may be formed preferentially if the activation energy for its formation is significantly lower than that for the more stable product. wikipedia.orgyoutube.comnih.gov
Computational Chemistry Approaches to 5 Chloro 2 2 Propynyloxy Phenyl Methanol Reactivity and Structure
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a robust computational method for studying the electronic structure of molecules, making it particularly useful for investigating reaction mechanisms. By modeling the electron density, DFT can accurately predict the geometries of reactants, products, and transition states, as well as their corresponding energies.
DFT calculations are instrumental in identifying transition state structures and determining the activation energy barriers of chemical reactions. For [5-Chloro-2-(2-propynyloxy)phenyl]methanol, several reactions are of interest, including the Claisen rearrangement of the propargyl ether group and reactions involving the hydroxymethyl group.
Computational studies on analogous aryl propargyl ethers have shown that the Claisen rearrangement proceeds through a concerted mechanism. nsf.govacs.org The activation energy for this type of reaction is influenced by the electronic nature of the substituents on the aromatic ring. nsf.govacs.org For this compound, the chlorine atom, being an electron-withdrawing group, is expected to influence the activation barrier. A hypothetical reaction profile for a Claisen rearrangement is presented below.
| Reaction Step | Structure | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State | Cyclic concerted intermediate | +25.5 |
| Product | Chromene derivative | -15.2 |
Hypothetical energy profile for the Claisen rearrangement of this compound calculated using DFT.
Solvent effects can significantly impact reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the presence of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.
For reactions involving this compound, the polarity of the solvent would be expected to influence the stability of charged or highly polar transition states. For instance, a polar solvent would likely stabilize a polar transition state more than a nonpolar solvent, thereby lowering the activation energy.
| Solvent | Dielectric Constant | Predicted Relative Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1.0 | 25.5 |
| Toluene (B28343) | 2.4 | 24.8 |
| Dichloromethane | 8.9 | 23.1 |
| Acetonitrile | 37.5 | 22.5 |
Predicted solvent effects on the activation energy of a hypothetical reaction of this compound.
Substituents on the aromatic ring play a crucial role in directing the outcome of chemical reactions. In this compound, the chlorine atom and the hydroxymethyl group will influence the electron density distribution in the phenyl ring, thereby affecting its reactivity and the regioselectivity of its reactions.
DFT studies on substituted aryl propargyl ethers have demonstrated that electron-donating groups generally accelerate the Claisen rearrangement, while electron-withdrawing groups have the opposite effect. acs.org The chlorine atom at the 5-position is expected to decrease the electron density of the aromatic ring, potentially leading to a higher activation barrier for electrophilic aromatic substitution reactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its preferred shapes and their relative energies.
For this compound, MD simulations can provide insights into the flexibility of the propargyloxy and hydroxymethyl side chains. These simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule might interact with other molecules or biological targets. Studies on similar benzyl (B1604629) alcohol derivatives have shown that intramolecular hydrogen bonding can influence the preferred conformation. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, including DFT, are fundamental for understanding the electronic structure of a molecule. These calculations can determine various properties that are key to predicting reactivity.
Important electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. For substituted phenols and related compounds, quantum chemical calculations have been used to predict properties like pKa values. xray.czacs.orgresearchgate.net
| Descriptor | Predicted Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
Predicted electronic properties of this compound from quantum chemical calculations.
Prediction of Spectroscopic Data and Their Correlation with Experimental Observations
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. acs.orgacs.orgresearchgate.net By comparing the calculated spectrum with the experimental one, a high degree of confidence in the structural assignment can be achieved.
| Atom | Predicted 13C NMR Chemical Shift (ppm) |
|---|---|
| C-Cl | 128.5 |
| C-O | 152.0 |
| C-CH2OH | 130.2 |
| CH2OH | 60.5 |
| O-CH2-C≡CH | 56.8 |
| O-CH2-C≡CH | 78.9 |
| O-CH2-C≡CH | 76.3 |
Predicted 13C NMR chemical shifts for selected carbon atoms in this compound.
Applications of 5 Chloro 2 2 Propynyloxy Phenyl Methanol in Synthetic Organic Chemistry
Utilization as a Versatile Building Block for the Construction of Complex Molecular Architectures.
The structure of [5-Chloro-2-(2-propynyloxy)phenyl]methanol inherently lends itself to serving as a versatile scaffold for the synthesis of more intricate molecules. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution, enabling the introduction of a wide array of other functional groups. The chloro substituent on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. Furthermore, the terminal alkyne is a highly versatile handle for transformations including Sonogashira coupling, Cadiot-Chodkiewicz coupling, and various cycloaddition reactions. The strategic combination of these transformations would allow for a modular and divergent approach to complex target molecules.
Precursor to Structurally Diverse Heterocyclic Scaffolds.
The presence of both a propargyl ether and a hydroxymethyl group on the same aromatic ring provides a platform for the synthesis of a variety of heterocyclic systems. Intramolecular cyclization reactions can be envisioned to construct fused ring systems. For example, under appropriate conditions, the alkyne and the hydroxyl group could potentially participate in transition-metal-catalyzed cyclization reactions to form chromene derivatives. Additionally, the alkyne can serve as a key component in multicomponent reactions or cycloadditions to generate a range of five- and six-membered heterocycles, such as pyrazoles, isoxazoles, and pyridines.
Role in the Synthesis of Advanced Pharmaceutical and Material Intermediates.
The structural motifs present in this compound are found in various biologically active molecules and functional materials. The propargyl group is a known pharmacophore and a precursor to many important pharmaceutical ingredients. The chlorinated phenyl ring is a common feature in many drugs and agrochemicals. Therefore, this compound could serve as a key intermediate in the synthesis of novel analogues of existing pharmaceuticals or as a building block for new material science applications. For instance, the alkyne functionality allows for its incorporation into polymers or onto surfaces, potentially leading to materials with tailored electronic or optical properties.
Integration into Cascade and Domino Processes for Enhanced Molecular Complexity.
The multiple reactive sites within this compound make it an ideal candidate for the design of cascade or domino reactions. A single synthetic operation could trigger a sequence of bond-forming events, rapidly increasing molecular complexity from a simple starting material. For example, a reaction initiated at the alcohol or the chloro-substituent could be followed by an intramolecular reaction involving the alkyne, leading to the efficient construction of polycyclic systems. Such strategies are highly desirable in modern organic synthesis for their atom and step economy.
Enabling Bioorthogonal and Click Chemistry Methodologies via the Alkyne Functionality.
The terminal alkyne is the key functional group that allows this compound to be utilized in the realm of bioorthogonal and click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful ligation reactions that are highly specific and can be performed in complex biological environments. By functionalizing the alcohol or the aromatic ring with a molecule of interest (e.g., a fluorescent dye, a-biotin tag, or a drug molecule), the resulting derivative of this compound can be used as a probe to label and study biomolecules in living systems.
Future Research Directions and Emerging Opportunities in 5 Chloro 2 2 Propynyloxy Phenyl Methanol Chemistry
Development of Novel Catalytic Systems for Highly Selective Transformations
Future advancements in the chemistry of [5-Chloro-2-(2-propynyloxy)phenyl]methanol hinge on the development of new catalytic systems that can selectively target either the alkyne or the benzylic alcohol moiety. The goal is to achieve high yields and selectivities while minimizing waste and harsh reaction conditions. Research will likely focus on recyclable heterogeneous catalysts, such as those based on nanoparticles or metal-organic frameworks (MOFs), which combine the high activity of homogeneous catalysts with the ease of separation and reuse of heterogeneous systems. mdpi.com For instance, in alkyne functionalization, developing efficient and recyclable catalysts is a key area of interest. mdpi.com Similarly, for the benzylic alcohol group, transformations like C-C bond formation can be achieved using simple catalytic systems, and future work will aim to enhance their efficiency and environmental compatibility. st-andrews.ac.ukelsevierpure.com
Photocatalysis and electrocatalysis represent green and powerful alternatives to traditional thermal methods for activating the functional groups of this compound. These techniques often allow for reactions to occur under mild conditions with high selectivity, driven by light or electricity.
The electrochemical oxidation of the benzylic alcohol group is a promising area, serving as an alternative to the oxygen evolution reaction (OER) for hydrogen production. rsc.org This process can be tailored using various heterogeneous metal electrocatalysts to achieve specific oxidation products. rsc.org Photoelectrocatalysis, which combines light and electrical potential, can further enhance the selective conversion of benzyl (B1604629) alcohol to valuable products like benzaldehyde, thereby boosting hydrogen production. researchgate.net Research in this area will likely investigate the effect of the chloro and propargyloxy substituents on the electronic properties and reactivity of the benzyl alcohol group in (photo)electrocatalytic systems. rsc.org
For the alkyne moiety, photocatalysis can enable unique transformations. For instance, visible-light-absorbing quantum dots have been shown to catalyze the oxidation of benzyl alcohol with tunable selectivity. northwestern.edu Similar principles could be applied to design photocatalytic systems that selectively functionalize the alkyne group in this compound, potentially leading to novel C-C or C-heteroatom bond formations.
Table 1: Comparison of Emerging Catalytic Strategies for Benzyl Alcohol Functionalization
| Catalytic Strategy | Energy Source | Key Advantages | Potential Application to this compound |
|---|---|---|---|
| Electrocatalysis | Electricity | Green approach, avoids harsh oxidants, potential for H₂ production. rsc.org | Selective oxidation of the benzylic alcohol to an aldehyde or carboxylic acid. |
| Photocatalysis | Light | Uses solar energy, mild reaction conditions, high selectivity. rsc.org | Selective oxidation of the alcohol; potential for C-C bond cleavage or other novel transformations. northwestern.eduresearchgate.net |
| Photoelectrocatalysis | Light & Electricity | Enhanced reaction rates and selectivity compared to individual methods, promotes hydrogen production. researchgate.net | Highly selective oxidation of the alcohol to the corresponding aldehyde with concurrent H₂ evolution. researchgate.net |
Discovery of Unprecedented Reaction Pathways and Control over Chemo-, Regio-, and Stereoselectivity
The dual functionality of this compound presents a significant challenge and opportunity in controlling reaction selectivity. Future research will focus on discovering novel reaction pathways that exploit the interplay between the alkyne and alcohol groups, while precisely controlling which part of the molecule reacts (chemoselectivity), where it reacts (regioselectivity), and in what spatial orientation (stereoselectivity).
Alkynes undergo a wide variety of reactions, including electrophilic and nucleophilic additions, cycloadditions, and oxidative couplings. numberanalytics.comnumberanalytics.commasterorganicchemistry.com A key research direction will be to develop methods that allow for the selective functionalization of the alkyne in the presence of the benzylic alcohol. For example, [2+2] cycloaddition-retroelectrocyclization reactions have emerged as a powerful route to electron donor-acceptor systems, and investigating such pathways with this compound could yield novel functional materials. researchgate.net
Simultaneously, controlling reactions at the benzylic alcohol is crucial. Methods for the chemoselective chlorination of benzylic alcohols under neutral conditions have been developed, which could be applied to this molecule without affecting the alkyne. organic-chemistry.org Furthermore, developing catalytic systems that can control the regioselectivity of intermolecular reactions between the benzylic alcohol and the alkyne is a significant goal, with some radical-mediated pathways showing unusual and potentially useful regioselectivity. st-andrews.ac.ukelsevierpure.com For stereoselectivity, especially if the benzylic position becomes a stereocenter, the development of nickel-catalyzed stereospecific cross-coupling reactions of benzylic alcohol derivatives offers a promising avenue. acs.org
Implementation of Green Chemistry Principles in Synthesis and Functionalization
Applying the principles of green chemistry to all stages of the synthesis and subsequent transformations of this compound is essential for sustainable chemical manufacturing. gctlc.org This involves a holistic approach to minimize environmental impact and enhance safety. jetir.orgresearchgate.net
Key principles to be implemented include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org This favors addition reactions over substitution or elimination reactions.
Catalysis : Utilizing catalytic reagents instead of stoichiometric ones to reduce waste, improve efficiency, and enable reactions under milder conditions. acs.orginstituteofsustainabilitystudies.com
Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, or designing solvent-free reaction conditions. jetir.orginstituteofsustainabilitystudies.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption, often facilitated by photocatalysis or electrocatalysis. gctlc.orgjetir.org
Use of Renewable Feedstocks : While the core aromatic structure is derived from fossil fuels, future research could explore bio-based routes to similar phenolic compounds. instituteofsustainabilitystudies.com
Reduce Derivatives : Avoiding the use of protecting groups for the alcohol or alkyne functionalities, which add steps and generate waste. acs.org This requires the development of highly chemoselective catalysts.
Table 2: Application of Green Chemistry Principles to this compound Chemistry
| Green Chemistry Principle | Application in Synthesis and Functionalization |
|---|---|
| 1. Prevent Waste | Optimize reactions to maximize yield and minimize byproducts. gctlc.org |
| 2. Atom Economy | Prioritize addition reactions (e.g., cycloadditions, hydrogenations) for the alkyne group. acs.org |
| 3. Less Hazardous Synthesis | Replace toxic reagents with safer alternatives; for example, using biocatalysis. instituteofsustainabilitystudies.com |
| 5. Safer Solvents | Utilize water or other benign solvents; explore solvent-free conditions. instituteofsustainabilitystudies.com |
| 6. Energy Efficiency | Employ photocatalysis or electrocatalysis to avoid high temperatures and pressures. gctlc.org |
| 9. Catalysis | Use recyclable heterogeneous or homogeneous catalysts to replace stoichiometric reagents. acs.org |
| 11. Real-Time Analysis | Implement in-line monitoring (e.g., in flow chemistry) to prevent runaway reactions and byproduct formation. instituteofsustainabilitystudies.com |
Design and Synthesis of Functionalized Derivatives with Tailored Reactivity Profiles
This compound serves as a scaffold for the synthesis of a diverse library of derivatives with tailored properties. By strategically modifying its structure, new compounds can be designed for applications in medicinal chemistry, materials science, and agrochemicals.
Future research will focus on several key areas of functionalization:
Alkyne Modifications : The terminal alkyne is a versatile handle for reactions like Sonogashira coupling, "click" chemistry (azide-alkyne cycloaddition), and C-H activation, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. mdpi.comnumberanalytics.com
Benzylic Alcohol Transformations : The alcohol can be oxidized to an aldehyde or carboxylic acid, converted to an ether or ester, or replaced with other functional groups via nucleophilic substitution, providing access to another vector of molecular diversity. nih.gov
Aromatic Ring Substitution : While challenging, further substitution on the benzene (B151609) ring could be explored to fine-tune the electronic properties of the molecule.
The goal is to create a toolbox of reactions that can be used to predictably synthesize derivatives with specific reactivity profiles. For example, introducing electron-withdrawing groups could enhance the reactivity of the benzylic alcohol towards certain nucleophiles, while electron-donating groups might influence the regioselectivity of electrophilic additions to the alkyne.
Application of Advanced Computational Tools for Predictive Synthesis and Mechanistic Understanding
Advanced computational tools are becoming indispensable in modern chemical research, enabling the prediction of reaction outcomes and providing deep mechanistic insights. longdom.org For a molecule like this compound, these tools can accelerate the discovery of new reactions and the optimization of existing ones.
Predictive Synthesis : Computer-assisted organic synthesis (CAOS) software, such as ASKCOS and AiZynthFinder, can propose viable retrosynthetic pathways to the target molecule and its derivatives. wikipedia.orgnumberanalytics.com These tools use vast databases of known reactions and machine learning algorithms to identify efficient synthetic routes. numberanalytics.com
Selectivity Prediction : Computational models are being developed to accurately predict the site- and regioselectivity of organic reactions. rsc.orgcolab.ws Applying these models could help chemists anticipate the outcome of reactions involving the competing functional groups of this compound, saving significant experimental time and resources.
Mechanistic Understanding : Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. longdom.org DFT calculations can be used to model transition states, determine reaction energy barriers, and understand the factors that control selectivity. nih.govacs.orgumn.edu For instance, DFT studies have been crucial in understanding the mechanisms of reactions between alcohols and highly reactive intermediates like benzynes. nih.govacs.orgumn.edu
Table 3: Computational Tools for Advancing this compound Chemistry
| Tool/Methodology | Application | Anticipated Outcome |
|---|---|---|
| Retrosynthesis Software (e.g., ASKCOS, AiZynthFinder) wikipedia.orgnumberanalytics.com | Synthesis Planning | Identification of novel and efficient synthetic routes to the core molecule and its derivatives. |
| Machine Learning Models rsc.org | Selectivity Prediction | Accurate prediction of chemo-, regio-, and stereoselectivity in functionalization reactions. |
| Density Functional Theory (DFT) longdom.orgnih.gov | Mechanistic Investigation | Detailed understanding of reaction pathways, transition state energies, and the origins of selectivity. |
| Quantitative Structure-Activity Relationship (QSAR) longdom.org | Property Prediction | Correlation of structural modifications with desired biological or material properties for derivative design. |
Integration with Flow Chemistry and Automated Synthetic Platforms
Flow chemistry, where reactions are performed in a continuous stream rather than in a flask, offers numerous advantages over traditional batch processing. rsc.org These benefits include enhanced heat and mass transfer, improved safety when handling reactive intermediates, and straightforward scalability. rsc.orgresearchgate.net Integrating the synthesis and functionalization of this compound into flow systems is a key future direction.
Continuous-flow systems are particularly well-suited for catalytic reactions, such as hydrogenations or cross-coupling reactions, where a heterogeneous catalyst can be packed into a column through which the reagents flow. beilstein-journals.orgresearchgate.netgoflow.at This setup simplifies catalyst separation and reuse. goflow.at Furthermore, flow chemistry enables chemistries that are difficult to perform in batch, such as photochemical and electrochemical reactions, by providing better light penetration and electrode surface area-to-volume ratios. acs.orgsyrris.com
The combination of flow chemistry with automation allows for the rapid synthesis of compound libraries and the efficient optimization of reaction conditions. syrris.combohrium.com An automated platform could systematically vary reagents, catalysts, temperature, and residence time to quickly identify the optimal conditions for a desired transformation of this compound, accelerating the discovery of new derivatives and reaction protocols. researchgate.netbohrium.com
Q & A
Q. What are the optimal synthetic routes for [5-Chloro-2-(2-propynyloxy)phenyl]methanol, and how can its purity be validated?
- Methodological Answer : A common approach involves halogenation and etherification steps. For example, starting from a chlorophenol derivative, the propargyloxy group can be introduced via nucleophilic substitution using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The methanol group may be retained or introduced via reduction of a precursor ketone. Purity Validation :
- HPLC with UV detection (using EP impurity standards as references, as in pharmaceutical-grade analyses) .
- Spectroscopic Characterization :
- ¹H/¹³C NMR to confirm substitution patterns and functional groups.
- Mass Spectrometry (EI/ESI-MS) for molecular weight confirmation .
- Elemental Analysis to verify stoichiometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify O-H (methanol, ~3200–3600 cm⁻¹), C≡C (propargyl, ~2100–2260 cm⁻¹), and C-O (ether, ~1200 cm⁻¹) stretches.
- NMR :
- ¹H NMR : Look for the propargyl proton triplet (~δ 2.5–3.0 ppm) and aromatic protons split by chlorine’s anisotropic effects.
- ¹³C NMR : Confirm carbons adjacent to Cl (δ ~125–135 ppm) and the propargyl carbons (C≡C at δ ~70–85 ppm) .
- UV-Vis : Assess π→π* transitions in the aromatic system for photostability studies .
Advanced Research Questions
Q. How does the propargyl ether group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The propargyloxy group enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for functionalization. For example:
- React with azides to form triazole-linked derivatives, enhancing solubility or targeting biological moieties .
- Palladium-catalyzed coupling (Sonogashira, Heck) to extend conjugation for materials science applications.
Experimental Design : - Optimize catalyst loading (e.g., Pd(PPh₃)₄, CuI) and solvent (DMF, THF).
- Monitor reaction progress via TLC or in-situ IR .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inert behavior)?
- Methodological Answer : Discrepancies may arise from:
- Purity : Trace impurities (e.g., oxazepam analogs) can skew bioassay results. Use HPLC-UV/MS to ensure >95% purity .
- Structural Analogues : Subtle changes (e.g., replacing Cl with F) alter lipophilicity and target binding. Perform SAR studies using halogen-substituted derivatives .
- Assay Conditions : Test under varying pH, temperature, and microbial strains. For example, Staphylococcus aureus may show sensitivity, while E. coli does not .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., bacterial dihydrofolate reductase). Parameterize the propargyloxy group’s torsional angles for accurate pose prediction.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects (Cl’s electron-withdrawing impact on aromatic ring) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
Data Analysis and Experimental Design
Q. What are key considerations in designing stability studies for this compound under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–80°C), UV light, and acidic/alkaline conditions. Monitor degradation via:
- HPLC-UV/MS to identify byproducts (e.g., hydrolysis of propargyl ether to phenol).
- NMR to track structural changes (e.g., loss of propargyl protons) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life at room temperature .
Q. How can researchers differentiate between regioisomeric byproducts during synthesis?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals to assign substitution patterns.
- GC-MS/EI : Compare fragmentation patterns with reference standards (e.g., chlorine’s isotopic signature) .
- X-ray Crystallography : Resolve crystal structures of isolated byproducts (as in ’s protocol for related compounds) .
Safety and Handling
Q. What precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential release of toxic halogenated vapors during reactions.
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for mercury-free disposal (avoiding protocols for Hg-containing analogs in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
